4,4-difluorobut-2-ynoic Acid
Overview
Description
4,4-Difluorobut-2-ynoic acid is an organic compound with the molecular formula C4H2F2O2 It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a butynoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluorobut-2-ynoic acid typically involves the fluorination of butynoic acid derivatives. One common method includes the reaction of but-2-ynoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often incorporating recycling and waste management strategies.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorobut-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or alkanes.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
4,4-Difluorobut-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4,4-difluorobut-2-ynoic acid involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4,4-Difluorobut-2-enoic acid: Similar structure but with a double bond instead of a triple bond.
4-Fluorobut-2-ynoic acid: Contains only one fluorine atom.
4,4-Dichlorobut-2-ynoic acid: Chlorine atoms replace the fluorine atoms.
Uniqueness: 4,4-Difluorobut-2-ynoic acid is unique due to the presence of two fluorine atoms and a triple bond, which confer distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,4-difluorobut-2-ynoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2O2/c5-3(6)1-2-4(7)8/h3H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPYBCPZBJVBAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472987 | |
Record name | 2-Butynoic acid, 4,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110680-65-4 | |
Record name | 2-Butynoic acid, 4,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-difluorobut-2-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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